2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 303153-07-3
VCID: VC6372849
InChI: InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17)
SMILES: CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N
Molecular Formula: C8H8ClF3N4O
Molecular Weight: 268.62

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide

CAS No.: 303153-07-3

Cat. No.: VC6372849

Molecular Formula: C8H8ClF3N4O

Molecular Weight: 268.62

* For research use only. Not for human or veterinary use.

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide - 303153-07-3

Specification

CAS No. 303153-07-3
Molecular Formula C8H8ClF3N4O
Molecular Weight 268.62
IUPAC Name [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea
Standard InChI InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17)
Standard InChI Key VHMMJFMKICGPDA-UHFFFAOYSA-N
SMILES CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide belongs to the pyridine derivative family, characterized by a six-membered aromatic ring containing nitrogen. Key features include:

  • Chloro substituent at position 3, enhancing electrophilic reactivity.

  • Trifluoromethyl group at position 5, contributing to lipophilicity and metabolic stability.

  • Hydrazinecarboxamide moiety, offering hydrogen-bonding capabilities for target engagement.

The IUPAC name, [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea, reflects its substitution pattern. Its SMILES string, CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N, and InChIKey VHMMJFMKICGPDA-UHFFFAOYSA-N provide unambiguous structural identification.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈ClF₃N₄O
Molecular Weight268.62 g/mol
CAS Number303153-07-3
PubChem CID2767254
SolubilityNot available

Synthesis and Preparation

Challenges in Synthesis

  • Steric hindrance from the trifluoromethyl group may slow reaction kinetics.

  • Hydrazine stability requires inert atmospheres to prevent oxidation .

Biological Activity and Hypothetical Applications

Mechanistic Insights

Though specific activity data are absent, structural parallels to kinase inhibitors like Adavosertib (a Wee1 inhibitor) suggest potential kinase-targeting capabilities . The trifluoromethyl group enhances membrane permeability, while the hydrazinecarboxamide moiety may interact with ATP-binding pockets via hydrogen bonding .

Research Findings and Current Knowledge Gaps

Documented Studies

  • Structural studies: X-ray crystallography of related compounds confirms planar pyridine rings and hydrogen-bonded hydrazinecarboxamide groups .

  • Computational modeling: DFT calculations predict moderate dipole moments (~5.2 D), favoring solubility in polar aprotic solvents.

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: No in vitro or in vivo toxicity data are available.

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